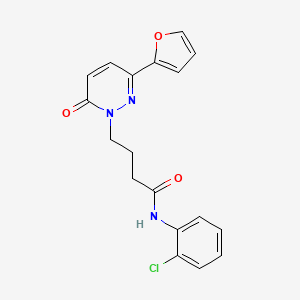
N1,3-Difenilpropano-1,2-diamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,3-Diphenylpropane-1,2-diamine is an organic compound with the molecular formula C15H18N2 It is characterized by the presence of two phenyl groups attached to a propane backbone with two amine groups at the 1 and 2 positions
Aplicaciones Científicas De Investigación
N1,3-Diphenylpropane-1,2-diamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,3-Diphenylpropane-1,2-diamine typically involves the reaction of benzylamine with benzaldehyde, followed by reduction. One common method includes the use of sodium borohydride as a reducing agent under mild conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired diamine .
Industrial Production Methods
Industrial production of N1,3-Diphenylpropane-1,2-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N1,3-Diphenylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Mecanismo De Acción
The mechanism of action of N1,3-Diphenylpropane-1,2-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. Additionally, the phenyl groups can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenylpropane-1,3-diamine: Similar in structure but with amine groups at the 1 and 3 positions.
1,3-Diaminopropane: Lacks the phenyl groups, making it less hydrophobic and less sterically hindered.
N,N’-Dimethyl-1,3-propanediamine: Contains methyl groups on the amine nitrogen atoms, altering its reactivity and solubility.
Uniqueness
N1,3-Diphenylpropane-1,2-diamine is unique due to the presence of phenyl groups, which enhance its hydrophobicity and ability to participate in π-π interactions. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Propiedades
IUPAC Name |
1-N,3-diphenylpropane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c16-14(11-13-7-3-1-4-8-13)12-17-15-9-5-2-6-10-15/h1-10,14,17H,11-12,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPNHSRXHMEFDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}pent-4-enamide](/img/structure/B2458701.png)
![2-(4-{2-[(4-butylphenyl)carbamoyl]-2-cyanoeth-1-en-1-yl}-1H-1,2,3-triazol-1-yl)acetic acid](/img/structure/B2458703.png)

![6-[(4-methylpiperidin-1-yl)sulfonyl]-2-(2-phenylethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2458705.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2458706.png)





![2-(2H-1,3-benzodioxol-5-yloxy)-1-{4-[6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2458718.png)
